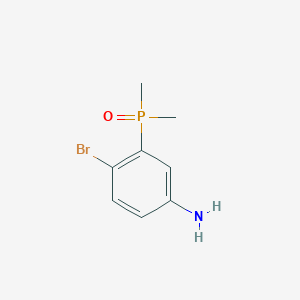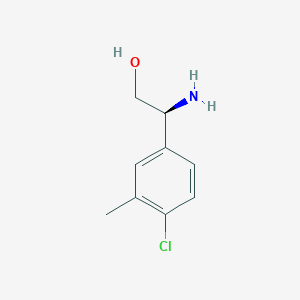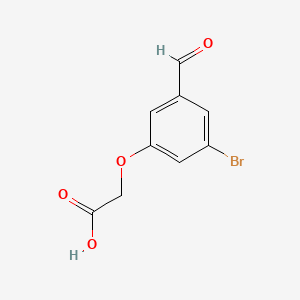
2-(3-Bromo-5-formylphenoxy)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-5-formylphenoxy)acetic acid is an organic compound with the molecular formula C9H7BrO4 and a molecular weight of 259.05 g/mol . This compound is characterized by the presence of a bromine atom, a formyl group, and a phenoxyacetic acid moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 2-(3-Bromo-5-formylphenoxy)acetic acid typically involves the bromination of 3-formylphenol followed by the reaction with chloroacetic acid. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the phenoxyacetic acid derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-(3-Bromo-5-formylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Hydrolysis: The ester linkage in the phenoxyacetic acid moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and acetic acid.
Aplicaciones Científicas De Investigación
2-(3-Bromo-5-formylphenoxy)acetic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-5-formylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates .
Comparación Con Compuestos Similares
Similar compounds to 2-(3-Bromo-5-formylphenoxy)acetic acid include:
2-(3-Chloro-5-formylphenoxy)acetic acid: Similar structure but with a chlorine atom instead of bromine.
2-(3-Bromo-5-methylphenoxy)acetic acid: Contains a methyl group instead of a formyl group.
2-(3-Bromo-5-nitrophenoxy)acetic acid: Contains a nitro group instead of a formyl group.
Propiedades
Fórmula molecular |
C9H7BrO4 |
|---|---|
Peso molecular |
259.05 g/mol |
Nombre IUPAC |
2-(3-bromo-5-formylphenoxy)acetic acid |
InChI |
InChI=1S/C9H7BrO4/c10-7-1-6(4-11)2-8(3-7)14-5-9(12)13/h1-4H,5H2,(H,12,13) |
Clave InChI |
XQLNIVQTUMQLRG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1OCC(=O)O)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({Bicyclo[2.2.1]heptan-2-yl}methyl)pyrrolidinehydrochloride](/img/structure/B13561470.png)
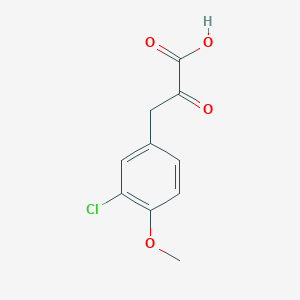
![11-Oxa-3-thia-5-azatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene](/img/structure/B13561484.png)
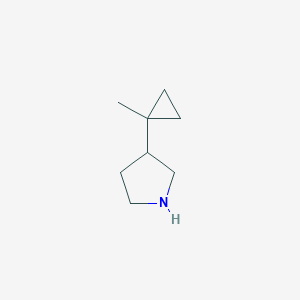
![rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13561493.png)
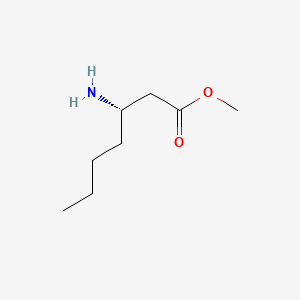

![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile](/img/structure/B13561513.png)
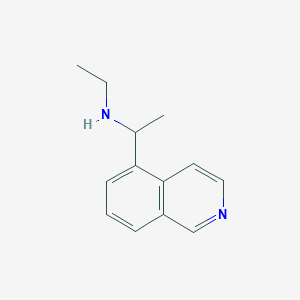
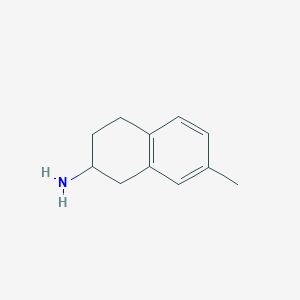
![4-[(2-Methoxyphenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13561540.png)
![(1R*,2R**)-1-{4-[(cyclopropylcarbamoyl)amino]benzamido}-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13561541.png)
